(1-methyl-4-nitro-1H-pyrazol-5-yl)(2-methylpiperidin-1-yl)methanone
Description
(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)(2-METHYLPIPERIDINO)METHANONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis
Properties
Molecular Formula |
C11H16N4O3 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(2-methyl-4-nitropyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C11H16N4O3/c1-8-5-3-4-6-14(8)11(16)10-9(15(17)18)7-12-13(10)2/h7-8H,3-6H2,1-2H3 |
InChI Key |
NGPXOIBIGKNASZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C=NN2C)[N+](=O)[O-] |
solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)(2-METHYLPIPERIDINO)METHANONE typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole with 2-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and time, are optimized to maximize yield and purity. The product is then purified using techniques like crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)(2-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)(2-METHYLPIPERIDINO)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of (1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)(2-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2,6-DIMETHYLMORPHOLINO)(1-METHYL-5-NITRO-1H-PYRAZOL-4-YL)METHANONE: Similar in structure but with a morpholine ring instead of a piperidine ring.
N-(6-CHLORO-3-NITROPYRIDIN-2-YL)-5-(1-METHYL-1H-PYRAZOL-4-YL)METHANONE: Contains a pyridine ring and a chloro substituent.
Uniqueness
(1-METHYL-4-NITRO-1H-PYRAZOL-5-YL)(2-METHYLPIPERIDINO)METHANONE is unique due to its combination of a pyrazole ring with a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
